
9-(4-(Pyrrolidin-1-yl)styryl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(Pyrrolidin-1-yl)styryl)acridine is a compound that combines the structural features of acridine and pyrrolidine. Acridine is a heterocyclic organic compound known for its applications in medicinal chemistry, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures results in a compound with unique chemical and biological properties.
準備方法
The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 4-(pyrrolidin-1-yl)benzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Synthetic Route: The key step involves the condensation of acridine with 4-(pyrrolidin-1-yl)benzaldehyde to form the styryl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反応の分析
9-(4-(Pyrrolidin-1-yl)styryl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-(4-(Pyrrolidin-1-yl)styryl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .
類似化合物との比較
9-(4-(Pyrrolidin-1-yl)styryl)acridine can be compared with other similar compounds, such as:
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core and are known for their antimicrobial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C25H22N2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine |
InChI |
InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+ |
InChIキー |
CNTHLABOGONUQY-DTQAZKPQSA-N |
異性体SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53 |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


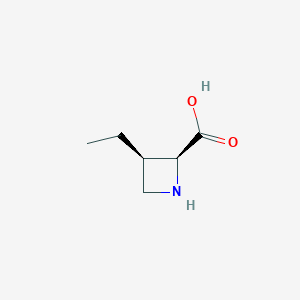
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

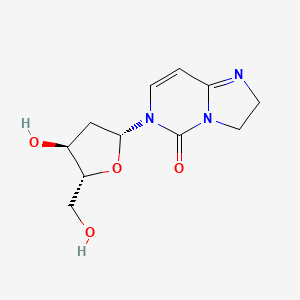
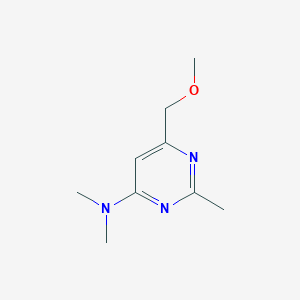
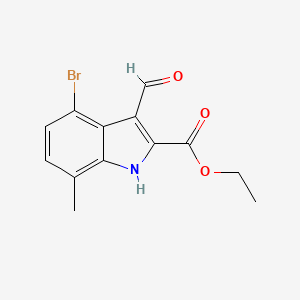

![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)

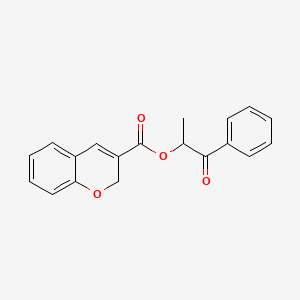
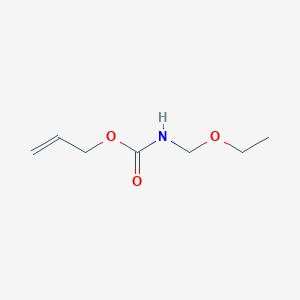
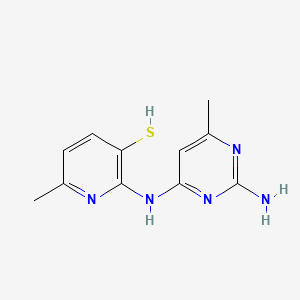
![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)

